DOPA sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96253-55-3 |
|---|---|
Molecular Formula |
C9H11NO7S |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m0/s1 |
InChI Key |
SWJDFMNJUOJVPA-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)OS(=O)(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Dopa Sulfation
Precursors to DOPA and Subsequent Sulfation
The journey to DOPA sulfate (B86663) begins with essential aromatic amino acids that serve as the initial building blocks. These substrates undergo a series of enzymatic transformations to yield L-DOPA, which then becomes available for sulfation.
L-Tyrosine and L-Phenylalanine as Primary Substrates
L-tyrosine is the direct precursor for the synthesis of L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgwikipedia.org The body can synthesize L-tyrosine from another amino acid, L-phenylalanine, through the action of the enzyme phenylalanine hydroxylase. nih.govnih.gov This conversion is vital for ensuring a sufficient supply of L-tyrosine for various metabolic needs, including the production of catecholamines, thyroid hormones, and melanin. wikipedia.orgnih.gov Both L-tyrosine and its precursor, L-phenylalanine, are fundamental to the biosynthesis of L-DOPA. wikipedia.org
Tyrosine Hydroxylase Activity and DOPA Formation
The conversion of L-tyrosine to L-DOPA is a critical and rate-limiting step in the biosynthesis of all catecholamines, including dopamine (B1211576). wikipedia.orgnih.govuib.no This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), a mixed-function oxidase that adds a hydroxyl group to the meta position of the tyrosine aromatic ring. wikipedia.orgnih.gov
The activity of tyrosine hydroxylase is tightly controlled through several mechanisms to maintain appropriate levels of catecholamines. One primary method is feedback inhibition, where catecholamines like dopamine bind to the enzyme and reduce its activity. nih.govuib.nocapes.gov.br This inhibition can be reversed by phosphorylation. nih.gov
Phosphorylation of serine residues (specifically Ser19, Ser31, and Ser40) in the regulatory domain of TH increases its activity. wikipedia.orgnih.gov Different protein kinases phosphorylate these sites, providing a complex level of control. For instance, phosphorylation at Ser40 relieves the feedback inhibition caused by catecholamines. wikipedia.orgnih.gov Additionally, interactions with other proteins, such as 14-3-3 proteins and α-synuclein, can modulate TH activity. nih.govcapes.gov.br
Tyrosine hydroxylase requires specific cofactors to function. The primary cofactor is tetrahydrobiopterin (B1682763) (BH4), which gets hydroxylated during the reaction. wikipedia.orguib.nonih.gov Molecular oxygen (O₂) is also a required substrate. wikipedia.orguib.no Additionally, the enzyme contains an iron atom (Fe²⁺) in its active site, which is essential for its catalytic activity. wikipedia.orguib.no The availability of these cofactors, particularly BH4, can play a role in regulating the rate of DOPA synthesis. nih.gov
Regulation of Tyrosine Hydroxylase Activity
Aromatic L-Amino Acid Decarboxylase and Dopamine Production
Once L-DOPA is formed, it stands at a metabolic crossroads. One major pathway involves its conversion to the neurotransmitter dopamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). wikipedia.orgnih.govwikipedia.org AADC is a pyridoxal (B1214274) phosphate (B84403) (vitamin B6)-dependent enzyme that removes the carboxyl group from L-DOPA. wikipedia.org This decarboxylation step is not the rate-limiting step in dopamine synthesis under normal conditions but becomes crucial in therapeutic contexts. nih.govwikipedia.org The production of dopamine from L-DOPA is a key process in the central nervous system and peripheral tissues, essential for motor control, behavior, and autonomic functions. childneurologyfoundation.orgplos.org
Mechanisms of Sulfation: Sulfate Conjugation
Sulfation, also known as sulfoconjugation, is a major metabolic pathway for many compounds, including catecholamines like DOPA. taylorandfrancis.comnih.gov This process involves the transfer of a sulfonate group (SO₃⁻) to the substrate, which generally increases its water solubility and facilitates its elimination. oup.comgeneticlifehacks.com
The enzymatic reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). taylorandfrancis.comnih.gov These enzymes utilize a universal sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). taylorandfrancis.comnih.govwikipedia.org PAPS is synthesized in tissues from ATP and inorganic sulfate, and its availability can be a rate-limiting factor for sulfation reactions. taylorandfrancis.comnih.gov
In the context of DOPA, specific SULT isoenzymes are responsible for its sulfation. Studies have identified members of the SULT1 family, particularly SULT1A1 and SULT1A3, as key enzymes in the sulfation of catechols, including dopamine and likely its precursor, DOPA. oup.comgeneticlifehacks.comnih.govoup.com For example, research using HepG2 human hepatoma cells demonstrated the presence of a "dopa/tyrosine sulfotransferase" activity that was co-eluted with the 'M-form' phenol (B47542) sulfotransferase (a SULT1A enzyme), catalyzing the sulfation of both L-DOPA and D-DOPA using PAPS as the sulfate donor. nih.gov This sulfation represents a significant alternative metabolic fate for DOPA, competing with its conversion to dopamine. nih.govnih.gov
Interactive Data Table: Enzymes in DOPA Metabolism
| Enzyme | Abbreviation | Function | Cofactor(s) |
| Phenylalanine Hydroxylase | PH | Converts L-Phenylalanine to L-Tyrosine | Tetrahydrobiopterin (BH4) |
| Tyrosine Hydroxylase | TH | Converts L-Tyrosine to L-DOPA (Rate-limiting step) | Tetrahydrobiopterin (BH4), Fe²⁺, O₂ |
| Aromatic L-Amino Acid Decarboxylase | AADC / DDC | Converts L-DOPA to Dopamine | Pyridoxal Phosphate (Vitamin B6) |
| Sulfotransferase 1A1/1A3 | SULT1A1/1A3 | Transfers sulfate group to DOPA | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
Interactive Data Table: Key Compounds in DOPA Sulfate Biosynthesis
| Compound Name | |
|---|---|
| This compound | |
| L-Tyrosine | |
| L-Phenylalanine | |
| Tyrosine Hydroxylase | |
| L-DOPA | |
| Aromatic L-Amino Acid Decarboxylase | |
| Dopamine | |
| 3'-phosphoadenosine-5'-phosphosulfate | |
| Sulfotransferase | |
| Tetrahydrobiopterin | |
| Phenylalanine hydroxylase | |
| 14-3-3 proteins |
PAPS Synthase (PAPSS) and Rate-Limiting Steps
PAPS is synthesized from inorganic sulfate and adenosine (B11128) triphosphate (ATP) through a two-step enzymatic process catalyzed by a bifunctional enzyme called PAPS synthase (PAPSS). researchgate.netreactome.org In humans, there are two isoforms of this enzyme, PAPSS1 and PAPSS2. nih.govontosight.ai
The synthesis pathway is as follows:
ATP Sulfurylase Activity : In the first step, the ATP sulfurylase domain of PAPSS catalyzes the reaction of ATP and inorganic sulfate (SO₄²⁻) to form adenosine 5′-phosphosulfate (APS) and pyrophosphate (PPi). rndsystems.comfrontiersin.org
APS Kinase Activity : In the second step, the APS kinase domain of PAPSS phosphorylates APS at the 3' position, using another molecule of ATP, to produce PAPS and adenosine diphosphate (B83284) (ADP). rndsystems.comfrontiersin.orgsigmaaldrich.com
Phenol Sulfotransferases (SULT1A Subfamily)
Factors Influencing PAPS Availability
Several factors can influence the intracellular concentration of PAPS, thereby regulating the rate of DOPA sulfation:
Precursor Availability : The synthesis of PAPS is directly dependent on the cellular pools of ATP and inorganic sulfate. The primary source of inorganic sulfate in the cell is derived from the oxidation of the amino acid cysteine. taylorandfrancis.com Therefore, dietary sulfate intake and the availability of cysteine can be important determinants of PAPS levels. taylorandfrancis.com
Enzyme Stability and Isoform Function : The two human PAPSS isoforms, PAPSS1 and PAPSS2, are not entirely redundant. They differ in their stability, which is modulated by nucleotide binding. nih.gov PAPSS2 is notably less stable, and this lability may function as a cellular sensor for sulfation needs. nih.gov Furthermore, specific sulfation pathways can be dependent on a particular PAPSS isoform. For example, the sulfation of the steroid DHEA by SULT2A1 is specifically dependent on PAPSS2, and PAPSS1 cannot compensate for its absence, suggesting a direct protein-protein interaction may channel PAPS to specific SULT enzymes. nih.gov
Feedback Inhibition : The product of the sulfotransferase reaction, adenosine 3′, 5′-diphosphate (PAP), can act as an inhibitor of the sulfotransferase enzyme, which can limit the reaction yield. frontiersin.org
PAPS Synthase (PAPSS) and Rate-Limiting Steps
Metabolic Fate of this compound and Associated Compounds
Once formed, this compound is a major metabolite of exogenously administered L-DOPA. snmjournals.org In the context of endogenous dopamine metabolism, the sulfation pathway represents a primary route for inactivation and clearance. oup.com Dopamine, which is formed from the decarboxylation of DOPA, is extensively conjugated to form dopamine sulfate, with dopamine 3-O-sulfate being the predominant isomer. hmdb.canih.gov
In human circulation, over 90% of total dopamine exists in its sulfated, inactive form. hmdb.cawikipedia.org This sulfoconjugation effectively serves as a detoxification mechanism, increasing the water solubility of the molecule and facilitating its excretion in the urine. wikipedia.orguniprot.org The formation of this compound prevents its conversion to dopamine, thereby acting as a crucial control point in catecholamine synthesis. The vast majority of this circulating dopamine sulfate is believed to originate from the gastrointestinal tract, a major site of SULT1A3 expression. hmdb.ca While dopamine sulfate itself is considered biologically inactive, its formation significantly impacts the pool of active DOPA and dopamine available to exert their physiological effects. wikipedia.org
Table of Key Enzymes in DOPA Sulfation
| Enzyme Name | Abbreviation | Function |
| Sulfotransferase 1A3 | SULT1A3 | Catalyzes the transfer of a sulfonate group to the 3-hydroxyl position of DOPA. |
| PAPS Synthase 1 | PAPSS1 | Catalyzes the synthesis of the universal sulfate donor, PAPS. |
| PAPS Synthase 2 | PAPSS2 | Catalyzes the synthesis of the universal sulfate donor, PAPS; may have specific roles. |
Formation of Dopamine Sulfates (e.g., Dopamine-3-O-sulfate, Dopamine-4-O-sulfate)
The conversion of L-DOPA to dopamine, catalyzed by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase), is a key step preceding sulfation. nih.gov The resulting dopamine is then a primary substrate for sulfoconjugation, leading to the formation of two main isomers: dopamine-3-O-sulfate (DA-3S) and dopamine-4-O-sulfate (DA-4S). nih.govnih.gov
In humans, over 95% of dopamine in plasma exists as dopamine sulfate. wikipedia.org The formation of these sulfates is catalyzed by phenol sulfotransferase (SULT) enzymes, particularly the SULT1A3 isoform, which shows high selectivity for catecholamines. glpbio.commedchemexpress.comcaymanchem.combioscientifica.comnih.gov Studies have shown that SULT1A3 regioselectively sulfonates dopamine, providing a molecular explanation for the observed prevalence of DA-3S in human circulation. glpbio.com
Research consistently indicates that DA-3S is the predominant isomer found in both plasma and urine. nih.govglpbio.comcaymanchem.com When Parkinson's patients were treated with L-DOPA, the urinary excretion of DA-3S was found to be nearly 20 times that of DA-4S. nih.gov Similarly, basal plasma levels show a higher concentration of DA-3S compared to DA-4S. nih.gov This sulfation process is thought to occur extensively in the gastrointestinal tract and liver, effectively acting as a barrier that conjugates ingested or locally produced dopamine before it enters systemic circulation. nih.govnih.govoup.comresearchgate.net
The relative formation of these isomers has been studied in various tissues. In rat liver preparations, dopamine is readily sulfated, with the main product identified as the 3-O-sulfate. nih.gov Rat brain preparations, however, were found to form both the 3- and 4-O-sulfates in a molar ratio of approximately 1.7:1. nih.gov
| Study Focus | Key Finding | Enzyme(s) Implicated | Predominant Isomer | Reference(s) |
|---|---|---|---|---|
| Metabolism in Parkinson's Patients (L-DOPA treatment) | Urinary DA-3S excretion was 19.6 times that of DA-4S. | Sulfotransferase | Dopamine-3-O-sulfate | nih.gov |
| In Vitro Sulfonation of Dopamine | SULT1A3 provides a molecular basis for the preponderance of DA-3S in circulation. | SULT1A3 | Dopamine-3-O-sulfate | glpbio.comcaymanchem.com |
| Metabolism in Rat Tissues | Liver preparations primarily formed DA-3S. Brain preparations formed both DA-3S and DA-4S (1.7:1 ratio). | l-tyrosine methyl ester sulphotransferase | Dopamine-3-O-sulfate (in liver) | nih.gov |
| Plasma Levels in Humans | Basal plasma levels of DA-3S are higher than DA-4S. Oral L-DOPA administration markedly increases both. | Sulfotransferase | Dopamine-3-O-sulfate | nih.gov |
Desulfation Processes and Arylsulfatase Activity
The sulfation of catecholamines is a reversible process, with the hydrolysis of sulfate esters catalyzed by a family of enzymes known as arylsulfatases (ARS). oup.com This desulfation process can regenerate the biologically active, unconjugated form of the molecule from its sulfated, often inactive, conjugate. nih.govoup.comnih.gov Thus, dopamine sulfate may act as a circulating reservoir from which free dopamine can be released when needed. nih.govnih.gov
Several arylsulfatase enzymes exist, including ARS A and ARS B, which are present in human tissues. oup.comnih.gov Both enzymes, purified from human kidney, have been shown to hydrolyze catecholamine sulfates, including dopamine sulfates. nih.gov The deconjugating activity is particularly high in the kidney and liver. nih.gov Some research suggests that ARS A may be of greater physiological significance in the deconjugation of catecholamine sulfate isomers than ARS B. aminer.org
However, the physiological extent and regulation of this process are complex. Studies in dogs have shown that while exogenous DA-4S could be desulfated by arterial tissue extracts, the endogenously predominant DA-3S isomer was not. nih.gov This suggests that the stability and potential for reactivation of dopamine sulfate isomers may differ, and desulfation might not be a universally efficient pathway for all conjugates under all conditions. nih.gov The activity of arylsulfatases can also be influenced by physiological conditions, with some data suggesting an increased cleavage of the sulfate group during acidosis. aminer.org
| Enzyme | Substrate(s) | Key Finding | Tissue/Source | Reference(s) |
|---|---|---|---|---|
| Arylsulfatase A & B | Catecholamine sulfates | Both enzymes display Michaelis-Menten kinetics towards catecholamine sulfates. | Human Kidney | nih.gov |
| Arylsulfatase A | Epinephrine/Norepinephrine (B1679862)/Dopamine sulfates | Demonstrated higher turnover for 4-sulfate isomers compared to 3-sulfate isomers. Suggested to be of physiological significance. | Bacterial, Pig Liver | aminer.org |
| Arylsulfatase (unspecified) | Dopamine sulfate | High deconjugating activity found in kidney and liver. Atrial tissue converted dopamine sulfate to free dopamine. | Dog Organs, Rat Heart | nih.gov |
| Arylsulfatase (crude extract) | Dopamine-3-O-sulfate, Dopamine-4-O-sulfate | Exogenous DA-4S was desulfated, but the endogenous isomer DA-3S was not. | Dog Arteries | nih.gov |
Interconversion with Other Catecholamine Metabolites
This compound exists within a complex metabolic network of catecholamine synthesis and degradation. The primary pathway for catecholamine biosynthesis begins with the hydroxylation of L-tyrosine to form L-DOPA. nih.govnih.gov L-DOPA is a critical metabolic crossroads. It can be decarboxylated to dopamine, which is then subject to further enzymatic action, including sulfation to dopamine sulfates as described above. nih.govamegroups.org
Alternatively, L-DOPA itself can be directly sulfated to form this compound. nih.govnih.gov Research using human hepatoma cells has identified a dopa/tyrosine sulfotransferase enzyme capable of this reaction. nih.gov This suggests that this compound could serve as an alternative precursor to dopamine sulfate, although the quantitative significance of this direct sulfation pathway compared to the sulfation of dopamine is not fully established. One study noted that in rat tissue preparations where DOPA decarboxylase was inhibited, L-DOPA did not yield significant amounts of sulfated conjugates, indicating that the conversion to dopamine is the predominant route leading to sulfated products in that model. nih.gov
Another major metabolic pathway for L-DOPA is O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa. wikipedia.org The sulfation of dopamine, therefore, competes with other metabolic pathways, such as its O-methylation by COMT to 3-methoxytyramine or its oxidation by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govnih.gov The balance between these pathways—sulfation, methylation, and oxidation—determines the metabolic fate of dopamine derived from L-DOPA.
Biological and Physiological Roles of Dopa Sulfate
Role in Endogenous Catecholamine Homeostasis
The sulfation of dopamine (B1211576) is a critical process for regulating the balance and availability of catecholamines throughout the body.
Dopamine in the circulation exists predominantly as DOPA sulfate (B86663), which accounts for over 90% of the total dopamine in human plasma. mdpi.com This extensive conjugation significantly reduces the bioavailability of free, biologically active dopamine. nih.gov The plasma concentrations of DOPA sulfate are markedly higher than those of its parent compound; for instance, after administration of L-DOPA, the precursor to dopamine, plasma levels of this compound can increase to levels many times higher than that of free dopamine. oup.comnih.govnih.gov This demonstrates a rapid and extensive conversion process that limits the systemic exposure to high levels of active dopamine. nih.gov Furthermore, this compound has a longer half-life in circulation compared to the few minutes of free dopamine, suggesting it acts as a more stable, albeit inactive, component of the catecholamine pool. nih.govfrontiersin.org
Table 1: Comparative Plasma Dynamics of Dopamine and this compound
| Parameter | Free Dopamine | This compound | Significance |
| Predominant Form in Plasma | Minority | Majority (>90% of total) mdpi.com | Indicates extensive sulfoconjugation before or upon entering circulation. |
| Relative Concentration | Low | High (often >10-fold higher than free form) | Limits the bioavailability of active dopamine. |
| Response to L-DOPA Infusion | Moderate Increase | Large, Disproportionate Increase oup.comnih.gov | Highlights sulfoconjugation as a primary metabolic pathway for dopamine. |
| Half-life | Short (minutes) frontiersin.org | Long (hours) frontiersin.org | Suggests a role as a more stable, circulating reservoir. |
Sulfoconjugation is a primary metabolic pathway for the inactivation of dopamine. nih.govnih.gov This process is catalyzed by sulfotransferase enzymes, particularly the SULT1A3 isoenzyme, which has a high affinity for dopamine and is found in high concentrations in the gastrointestinal tract and liver. nih.govbasicmedicalkey.commdpi.com The sulfation of dopamine serves as an "enzymatic gut-blood barrier," effectively detoxifying dopamine from dietary sources and limiting the systemic effects of dopamine produced endogenously in the gut. oup.comnih.govbasicmedicalkey.comresearchgate.net By converting active dopamine into the biologically inactive this compound, this mechanism mitigates the potential cardiovascular and other systemic impacts of excessive free catecholamines. nih.gov Beyond simple inactivation, this process creates a substantial circulating pool of conjugated catecholamine, which has been proposed to function as a storage form. nih.govnih.gov
Table 2: Key Enzyme in this compound Formation
| Enzyme | Primary Endogenous Substrate | Primary Location | Function |
| Sulfotransferase 1A3 (SULT1A3) | Dopamine | Gastrointestinal Tract, Liver nih.govbasicmedicalkey.com | Catalyzes the addition of a sulfo group to dopamine, forming this compound for inactivation and detoxification. nih.gov |
The concept of this compound as a storage pool implies that the sulfoconjugation process could be reversible, allowing for the regeneration of free, active dopamine when needed. nih.govnih.gov This would theoretically provide a buffering system, sequestering dopamine when in excess and releasing it during periods of demand. nih.gov However, the physiological significance and extent of this deconjugation in humans remain areas of active investigation. nih.gov While the potential for regeneration is a compelling hypothesis, direct evidence for it being a major pathway for replenishing circulating free catecholamines is limited. nih.gov Studies in rats have shown that while this compound can permeate the blood-brain barrier to a small extent, it does not appear to be hydrolyzed back to free dopamine within the brain, suggesting that regeneration may not be a significant process in the central nervous system. plos.org
Sulfoconjugation as a Mechanism for Catecholamine Inactivation and Storage
This compound in Peripheral and Central Neurochemical Signaling
While largely inactive at many receptors, this compound is not merely a passive metabolite and may have specific roles in modulating neurochemical systems.
The high rate of dopamine production and metabolism, which surpasses that of norepinephrine (B1679862), has led to the concept of a "third catecholamine system" distinct from the sympathetic nervous and adrenomedullary hormonal systems. oup.com This system involves dopamine synthesized from L-DOPA in non-neuronal cells, particularly in the gastrointestinal tract, where it is thought to act locally as an autocrine or paracrine signaling molecule. oup.comnih.govnih.gov Plasma this compound is considered a key marker of this system. oup.com Its formation and entry into the bloodstream reflect the local production and subsequent inactivation of this non-neuronal dopamine, providing a window into the activity of this distinct physiological pathway. oup.comnih.govdokumen.pub
The direct influence of this compound on neurotransmission is complex and not fully understood. It is generally considered inactive at vascular catecholamine receptors. nih.gov However, specific modulatory effects have been identified. For example, DOPA-3-O-sulfate has been shown to be an inhibitory modulator of aldosterone (B195564) secretion in vitro. nih.gov
In the central nervous system, despite its limited ability to cross the blood-brain barrier, its presence in cerebrospinal fluid suggests it may have neuromodulatory functions. nih.govplos.org Studies have reported that this compound can bind to GABA receptors, though not to D1 or D2 dopamine receptors, indicating a potential mechanism of action outside the classical dopaminergic pathways. plos.org Furthermore, research in animal models suggests that the sulfation of dopamine within the brain is an active process that can regulate behavior. nih.gov In locusts, dopamine sulfation was found to enhance the effects of free dopamine on aggregation behavior, suggesting it is not simply an inactivation step but a sophisticated regulatory mechanism. nih.gov
Contribution to the "Third Catecholamine System"
Developmental Regulation of this compound Metabolism
The metabolism of DOPA (3,4-dihydroxyphenylalanine) through sulfation is a critical process that is tightly regulated throughout the developmental stages of an organism. This regulation is primarily governed by the expression and activity of sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group to DOPA, forming this compound.
Ontogeny of Sulfotransferases in Various Tissues
Sulfotransferases are a superfamily of enzymes responsible for the sulfation of a wide array of substrates, including hormones, neurotransmitters, and xenobiotics. oup.com Unlike many other drug-metabolizing enzymes, SULTs are notably expressed at high levels early in life, indicating their crucial role in fetal development. tandfonline.com
In humans, significant sulfating activities are detected in a variety of fetal tissues, including the liver, lungs, kidneys, adrenal glands, and gut. tandfonline.comoup.com Specifically, the SULT1A subfamily, which includes enzymes that act on phenolic compounds and catecholamines like dopamine, is prominent during the fetal period. oup.comfrontiersin.org SULT1A1 is expressed in the fetal cerebrum, while SULT4A1 is the most abundantly expressed cytosolic sulfotransferase in all regions of the fetal brain. frontiersin.org Studies on human fetal tissues have shown substantial SULT activity towards dopamine in the liver and lungs. oup.comnih.gov The developing fetus possesses a significant capacity for sulfation, which may play a major role in hormone homeostasis and detoxification, especially as other conjugation systems are not expressed at significant levels until after birth. nih.gov
In animal models, a similar pattern of tissue-specific expression is observed. In Sprague-Dawley rats, a specific Dopa/tyrosine sulfotransferase is expressed predominantly in the liver and, to a lesser extent, in the kidney. nih.gov In mice, various SULT isozymes show distinct tissue distribution and developmental expression patterns, with the liver being a primary site for many sulfation activities. researchgate.net
Developmental Shifts in Enzyme Expression and Activity
The expression and activity of sulfotransferases undergo significant shifts during development. In humans, the enzyme SULT1A3, which efficiently metabolizes dopamine, is expressed at high levels in the liver during early fetal development. oup.comnih.gov However, its expression decreases substantially in the late fetal and early neonatal liver, and it is virtually absent in the adult liver. oup.comnih.gov A similar pattern is seen in the lungs, where significant SULT1A3 activity in the fetus is followed by considerably lower neonatal levels. nih.gov In contrast, hepatic SULT1A1 activity is present from as early as 10 weeks gestation but shows high variability throughout development. oup.com
In rats, the developmental trajectory of Dopa/tyrosine sulfotransferase is different. The enzyme is present at very low levels in the livers of rats from one day old to two weeks old. nih.gov Its expression and activity then gradually increase, reaching a maximum in rats older than two months. nih.gov By eight weeks of age, the Dopa/tyrosine sulfotransferase activity in the liver is 6.6 to 8.6 times higher than in one-day-old rats. nih.gov
Studies in mice have identified at least three different ontogenic expression patterns for SULT enzymes in the liver. Some, like Sult1a1, increase from birth until about three weeks of age before declining, while others like Sult1c1 are highest before birth and decline thereafter. researchgate.net
Table 1: Developmental Expression of DOPA-Metabolizing Sulfotransferases
| Species | Enzyme | Tissue | Developmental Stage | Expression/Activity Level | Source |
|---|---|---|---|---|---|
| Human | SULT1A3 | Liver | Early Fetus | High | oup.com, nih.gov |
| Human | SULT1A3 | Liver | Late Fetus/Neonate/Adult | Very Low / Absent | oup.com, nih.gov |
| Human | SULT1A3 | Lung | Fetus | Significant | nih.gov |
| Human | SULT1A3 | Lung | Neonate | Considerably Lower | nih.gov |
| Rat | Dopa/tyrosine sulfotransferase | Liver | 1 day - 2 weeks | Very Low | nih.gov |
| Rat | Dopa/tyrosine sulfotransferase | Liver | >2 months | Maximum | nih.gov |
| Mouse | Sult1a1 | Liver | Birth - 3 weeks | Gradually Increasing | researchgate.net |
Cross-Species Analysis of this compound Significance
The biological importance and metabolic handling of this compound vary considerably across different species, reflecting diverse evolutionary adaptations and physiological requirements.
Comparative Metabolic Pathways in Mammalian Models
The sulfation of dopamine to dopamine sulfate is a key metabolic pathway in primates, including humans. nih.gov In humans, over 95% of dopamine circulating in the plasma is in the form of dopamine sulfate, which is produced by the enzyme SULT1A3. wikipedia.org This sulfated form is biologically inactive and cannot cross the blood-brain barrier, effectively serving as a way to sequester excess dopamine in the periphery. wikipedia.orgsmolecule.com Quantitative analysis in the human brain has shown that dopamine-3-O-sulfate is the predominant regioisomer over dopamine-4-O-sulfate, and sulfonation appears to be a more significant metabolic pathway than glucuronidation for dopamine in the brain. plos.org
A notable difference exists between primates and lower-order mammals. The SULT1A3 enzyme, which has a high affinity for dopamine, is present in primates but not in many lower-order animals. nih.gov This suggests that the rapid metabolic inactivation of dopamine via sulfation is a more prominent feature in primate physiology.
In rats, DOPA and tyrosine are substrates for a specific Dopa/tyrosine sulfotransferase, but as noted previously, the developmental pattern of this enzyme's activity differs from that of SULT1A3 in humans. nih.gov In mice, a complex array of SULT enzymes with different specificities and developmental patterns metabolizes various compounds, contributing to species-specific differences in pharmacokinetics and toxicity. researchgate.net
Non-Mammalian Biological Roles (e.g., Insects, Plants)
In non-mammalian organisms, DOPA and its derivatives play fundamental roles, although the direct involvement of this compound can differ.
Insects: In insects, DOPA and dopamine are crucial for processes like cuticle hardening (sclerotization) and melanization, which are vital for defense and survival. nih.govconicet.gov.ar A direct role for a sulfated conjugate has been identified in the American cockroach (Periplaneta americana). nih.gov High concentrations of dopamine 3-O-sulfate are present in the insect immediately after molting, and these levels decrease sharply as the cuticle sclerotizes. nih.gov This suggests that dopamine 3-O-sulfate acts as a storage form of the sclerotizing precursor, which is released and utilized during the hardening of the new exoskeleton. nih.gov
Plants: L-DOPA is found in significant quantities in certain plants, particularly in the Fabaceae family, such as velvet beans (Mucuna pruriens) and broad beans (Vicia faba). encyclopedia.pubnih.gov In the plant kingdom, L-DOPA is not primarily stored as a sulfate conjugate but serves other critical functions. It acts as a potent allelochemical, a compound released into the soil that inhibits the growth of competing plant species. nih.gov Furthermore, L-DOPA is a key metabolic precursor for a wide range of secondary metabolites, including neuroactive catecholamines, protective alkaloids, and, in some plant families, the red and yellow pigments known as betalains. nih.govwikipedia.org
Microbiota-Host Interactions and DOPA Production
The gut microbiota plays a significant role in host health through a bidirectional communication network known as the microbiota-gut-brain axis. frontiersin.orgmdpi.com This interaction extends to the metabolism of amino acids and the production of neurotransmitters. Gut bacteria can synthesize L-DOPA, potentially influencing the host's dopamine levels. asm.orgnih.govbiorxiv.org
Studies in the water flea Daphnia magna have demonstrated that both the host and its gut microbiome contribute to the synthesis of L-DOPA in the gut lumen. asm.orgnih.gov Gut bacteria were shown to produce L-DOPA when supplied with its precursor, L-tyrosine, suggesting that L-DOPA may act as a signaling molecule in host-microbiome communication in crustaceans. asm.orgbiorxiv.org In humans, certain gut microbes, including species from the genus Enterococcus, have been shown to participate in dopamine production. mdpi.com The metabolism of dietary polyphenols by the gut microbiome can also lead to the formation of various metabolites, including those related to dopamine metabolism such as 3,4-dihydroxyphenylacetic acid sulfate and hydroxytyrosol (B1673988) sulfate, which are then absorbed by the host. This interplay highlights that the host's metabolic pool of DOPA and its subsequent sulfated conjugates can be influenced by the composition and activity of the gut microbiome. frontiersin.org
Advanced Research Directions and Future Perspectives on Dopa Sulfate
Elucidation of Unexplored DOPA Sulfate (B86663) Signaling Pathways
While the signaling pathways of dopamine (B1211576) via its D1-like and D2-like receptors are well-documented, the direct signaling roles of DOPA sulfate remain largely uncharted territory. nih.gov Future research must investigate whether this compound can directly interact with known or novel receptors. Some studies suggest that the sulfation of dopamine might alter its interaction with certain dopamine receptor subtypes, a hypothesis that warrants rigorous investigation. nih.gov The specific molecular mechanisms by which this compound could modulate dopamine signaling are yet to be discovered. nih.gov
Advanced research should focus on:
Receptor Binding Assays: Screening this compound against a wide array of receptors, including all subtypes of dopamine receptors and orphan G-protein coupled receptors (GPCRs), to identify potential direct interactions.
Downstream Signaling Analysis: Should binding be identified, subsequent studies must characterize the downstream signaling cascades. This includes investigating the activation of canonical pathways like those involving adenylyl cyclase and the phosphoinositide system, which are known to be modulated by D1-like receptors. nih.gov It would also involve exploring non-canonical pathways, such as those involving the mammalian target of rapamycin (B549165) (mTOR) or protein kinase C (PKC), which are implicated in the broader dopamine system, particularly in response to L-DOPA administration. frontiersin.orgfrontiersin.org
Modulation of Dopamine Signaling: Investigating whether this compound acts as an allosteric modulator of dopamine receptors, enhancing or dampening the signaling response to dopamine itself.
Functional Characterization of Novel Sulfotransferase and Sulfatase Isoforms
The metabolism of this compound is controlled by sulfotransferase (SULT) and sulfatase enzymes. The human cytosolic SULT1A3, also known as the monoamine-form phenol (B47542) sulfotransferase (PST), is considered the primary enzyme responsible for dopamine sulfation. researchgate.netnih.gov It is highly expressed in the intestine and has a high affinity for dopamine. researchgate.net However, the full spectrum of enzymes involved in this compound metabolism is likely broader.
Future research should aim for:
Identification of Novel SULTs: While SULT1A3 is key, other isoforms from the SULT1, SULT2, and SULT4 families may play a role in specific tissues or under particular conditions. nii.ac.jpoup.com Many SULTs have broad and overlapping substrate specificities. oup.com For example, SULT1A1 and SULT1E1 are crucial for steroid metabolism but could potentially act on this compound or its precursors. mdpi.com A systematic screening of known SULT isoforms for activity towards L-DOPA and dopamine is needed.
Discovery of Specific Sulfatases: A critical gap in knowledge is the identity of the sulfatase(s) that de-conjugate this compound back to its active form, L-DOPA or dopamine. Identifying these enzymes is paramount, as their tissue-specific expression would determine where this compound can be reactivated, effectively turning it from a simple metabolite into a targeted pro-drug.
Genetic Polymorphisms: Investigating how common genetic variations (polymorphisms) in SULT and sulfatase genes affect this compound levels and subsequent physiological outcomes. oup.com
| Enzyme Family | Known/Potential Role in this compound Metabolism | Key Research Question | Source(s) |
| SULT1A3 (M-form PST) | Primary enzyme for dopamine sulfation, especially in the gut. Also shows activity for DOPA. | What are the regulatory mechanisms controlling its expression and activity? | researchgate.netnih.gov |
| Other SULT1/SULT2 Isoforms | Potential for secondary or tissue-specific metabolism of dopamine/DOPA due to broad substrate specificity. | Do other isoforms like SULT1A1 or SULT2A1 contribute significantly to this compound homeostasis in tissues like the liver or brain? | nii.ac.jpoup.commdpi.com |
| SULT4A1 | Highly expressed in the brain, but its endogenous substrate is unknown. | Could DOPA or a related metabolite be a substrate for this brain-specific sulfotransferase? | nii.ac.jpoup.com |
| Sulfatases | Currently unknown. | Which specific sulfatase enzymes are responsible for hydrolyzing this compound back to DOPA or dopamine, and in which tissues are they active? |
Integration of Omics Technologies in this compound Research
A systems-level understanding of this compound requires the integration of high-throughput "omics" technologies. nih.govteknoscienze.com These approaches can provide a global view of the molecular changes associated with this compound fluctuations in various physiological and pathological states. nih.gov For instance, omics technologies have already been proposed to identify novel biomarkers for Parkinson's disease, a condition intimately linked with dopamine metabolism. sci-hub.se
A multi-omics strategy should be employed:
Metabolomics: To precisely quantify this compound, L-DOPA, dopamine, and their other metabolites across different biological samples (plasma, urine, CSF, tissue biopsies). This can create a detailed map of this compound dynamics.
Proteomics: To measure the expression levels of SULT and sulfatase isoforms in different tissues, correlating enzyme abundance with metabolic activity.
Transcriptomics: To analyze the expression of genes encoding for SULTs, sulfatases, and transporters, providing insight into the regulatory networks that control this compound homeostasis.
Genomics: To identify genetic variants in the SULT/sulfatase genes and their association with individual differences in this compound levels and susceptibility to related diseases.
The integration of these datasets will be crucial for building comprehensive models of this compound's role in the body. teknoscienze.com
Exploration of Environmental and Dietary Factors Modulating this compound Metabolism
The metabolism of this compound is highly sensitive to external factors, particularly diet. Seminal studies have shown that ingesting a meal can cause a dramatic, more than 50-fold increase in plasma this compound levels, whereas prolonged fasting causes only a slight decrease. researchgate.netoup.comnih.gov This strongly indicates that dietary components are major determinants of circulating this compound.
Key areas for future research include:
Specific Dietary Precursors: Identifying and quantifying the impact of specific foods rich in L-DOPA (e.g., fava beans) or dopamine on this compound production. mdpi.com
Micronutrient and Phytochemical Effects: Investigating how vitamins, minerals, and phytochemicals modulate the activity of SULT and sulfatase enzymes. For example, vitamin C can compete for sulfation in the intestine, potentially altering the metabolism of other compounds. mdpi.com Flavonoids found in fruit juices are also known to modulate metabolic enzymes. mdpi.com
Gut Microbiome Interactions: Exploring the role of the gut microbiota in modulating the availability of dopamine precursors and the activity of intestinal enzymes, thereby influencing this compound levels. ucc.ie
Environmental Toxin Exposure: Examining whether environmental factors implicated in neurodegenerative disorders, such as pesticides or heavy metals, can alter this compound metabolism as part of their mechanism of toxicity. omicsonline.orgresearchgate.net
| Factor | Observed/Potential Effect on this compound Metabolism | Source(s) |
| Dietary Intake (General Meal) | Causes a >50-fold increase in plasma this compound. | researchgate.netoup.comnih.gov |
| Dietary Intake (Fasting) | Causes a slight decrease in plasma this compound. | researchgate.netoup.comnih.gov |
| L-DOPA-rich Foods (e.g., Fava Beans) | Likely a primary source of precursors for this compound synthesis in the gut. | mdpi.com |
| Vitamins & Flavonoids | May compete with or modulate the activity of sulfotransferase enzymes in the gut. | mdpi.com |
| Environmental Toxins (e.g., Pesticides) | Potential to disrupt dopamine-related metabolic pathways, though direct effects on this compound are unconfirmed. | omicsonline.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for detecting and quantifying DOPA in biological or synthetic systems?
- Answer :
- Colorimetric assays : Utilize silver nanoparticles (Ag NPs) synthesized in the presence of DOPA, which acts as both a reducing agent and stabilizer. Key parameters include AgNO₃ concentration (e.g., 0.1–1.0 mM), pH (optimized at ~8.0), and temperature (25°C). Absorbance peaks at 420 nm correlate with DOPA concentration .
- Electrochemical sensors : Functionalize electrodes with chiral selectors like L-tryptophan-modified graphene-Pt nanoparticles. Use differential pulse voltammetry (DPV) with optimized parameters: pH 6.0, scan rate 50 mV/s, and linear detection ranges from 5.0 × 10⁻⁸ to 5.0 × 10⁻³ mol L⁻¹ .
- Validation : Include control experiments (e.g., unmodified surfaces) to confirm specificity .
Q. How does DOPA contribute to molecular adhesion mechanisms in biological systems?
- Answer :
- Atomic Force Microscopy (AFM) : Use single-molecule force spectroscopy (SMFS) to measure DOPA-surface interactions (e.g., rupture forces of ~0.5–1.0 nN). Critical controls include substituting DOPA with dopamine or using non-functionalized cantilevers to isolate adhesion contributions .
- Synergistic binding : DOPA’s adhesion is enhanced by Fe³⁺ coordination and surface hydration. Experimental designs must account for pH (marine-like conditions, ~7.5–8.0) and redox state .
Q. What factors influence DOPA stability in experimental solutions?
- Answer :
- pH : Neutral to slightly alkaline conditions (pH 7.0–8.0) minimize oxidation. Acidic environments promote DOPA degradation .
- Metal ions : Fe³⁺ stabilizes DOPA via coordination but may induce polymerization. Use chelators (e.g., EDTA) to control metal interference .
- Temperature : Store solutions at 4°C for short-term stability; freeze at -20°C for long-term storage .
Advanced Research Questions
Q. How can experimental designs differentiate DOPA-surface interactions from nonspecific adhesion forces in AFM studies?
- Answer :
- Control experiments :
- Data interpretation : Analyze force-extension curves for characteristic "sawtooth" patterns unique to DOPA-surface bonds .
Q. How should contradictory redox behavior of DOPA be addressed in colorimetric assays?
- Answer :
- Redox state management : Pre-treat DOPA solutions with antioxidants (e.g., ascorbic acid) to stabilize reduced forms.
- pH-dependent calibration : Develop separate calibration curves for ionic DOPA states (neutral, anionic) to account for redox variability .
- Cross-validation : Compare results with HPLC or mass spectrometry to resolve discrepancies .
Q. What advanced statistical methods are suitable for analyzing DOPA oxidase inhibition data with multiple variables?
- Answer :
- Multivariate analysis : Use ANOVA to assess interactions between variables (e.g., pH, temperature, inhibitor concentration). Example design:
| Factor | Levels | Response Variable |
|---|---|---|
| pH | 5.0, 6.0, 7.0, 8.0 | Enzyme activity (ΔA/min) |
| Inhibitor (green tea) | 0%, 1%, 5%, 10% (w/v) | Inhibition efficiency (%) |
- Data visualization : Generate box plots to compare inhibition efficacy across conditions (e.g., green tea vs. CuSO₄ controls) .
Q. How can chiral recognition of DOPA enantiomers be optimized in electrochemical sensors?
- Answer :
- Sensor functionalization : Optimize L-tryptophan loading on graphene-PtNPs to enhance enantioselectivity. A 1:2 (w/w) ratio of L-Trp to PtNPs yields maximal discrimination .
- Interference mitigation : Test cross-reactivity with structurally similar molecules (e.g., tyrosine, phenylalanine) and adjust pH to minimize nonspecific binding .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
